(R)-N-Deacetyl Colchicine

Overview

Description

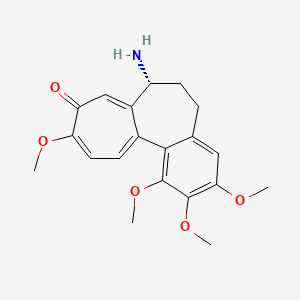

(R)-N-Deacetyl Colchicine (CAS: 102419-91-0; molecular formula: C₂₀H₂₃NO₅; average mass: 357.406 g/mol) is a semi-synthetic derivative of colchicine, a well-known microtubule-disrupting alkaloid . Structurally, it retains the core tricyclic tropolone ring system of colchicine but lacks the acetyl group on the amine moiety at the 7-position. This modification reduces molecular weight and alters pharmacokinetic properties while preserving affinity for tubulin . The compound is synthesized via selective deacetylation of colchicine using protocols involving DMF, HATU, and DIPEA under argon .

This compound inhibits microtubule polymerization by binding to the colchicine site on β-tubulin, disrupting mitotic spindle formation and inducing apoptosis . Its stereochemistry (R-configuration) influences binding interactions; for example, the 4′-OCH₃ group overlaps with the trimethoxybenzene A-ring of DAMA colchicine in docking studies, forming hydrogen bonds with Cysβ241 and hydrophobic interactions with Valα181 and Metβ259 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Deacetyl Colchicine typically involves the deacetylation of colchicine. This process can be achieved through various chemical reactions, including hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the selective removal of the acetyl group without affecting other functional groups in the molecule.

Industrial Production Methods: Industrial production of ®-N-Deacetyl Colchicine involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: ®-N-Deacetyl Colchicine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-N-Deacetyl Colchicine can lead to the formation of various oxidized derivatives with different biological activities.

Scientific Research Applications

®-N-Deacetyl Colchicine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Employed in cell biology research to study microtubule dynamics and cell division.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of ®-N-Deacetyl Colchicine involves the disruption of microtubule polymerization. This leads to the inhibition of cell division and modulation of various cellular processes. The compound binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division and intracellular transport. This action results in the inhibition of inflammatory pathways and the suppression of cell proliferation.

Comparison with Similar Compounds

Colchicine

- Structural Differences: Colchicine (C₂₂H₂₅NO₆; mass: 399.44 g/mol) has an acetylated 7-amino group, absent in (R)-N-Deacetyl Colchicine.

- Activity : Both compounds bind to tubulin’s colchicine site, but this compound exhibits slightly reduced potency due to the lack of the acetyl group, which stabilizes interactions in the binding pocket .

- Applications : Colchicine is FDA-approved for gout and familial Mediterranean fever, while this compound is primarily a research tool for studying microtubule dynamics .

N-Acetoacetyl-Deacetylcolchicine

- Structural Differences: Features an acetoacetyl group at the 7-amino position (C₂₂H₂₅NO₇; mass: 427.44 g/mol).

- Activity : Retains in vitro antitubulin activity comparable to colchicine (IC₅₀ ~1.2 µM vs. 1.0 µM for colchicine) but with improved solubility .

- Research Utility : Used in structural studies to probe the role of substituents in tubulin binding .

Colcemid (Demecolcine)

- Structural Differences: N-Deacetyl-N-methylcolchicine (C₂₁H₂₅NO₅; mass: 371.43 g/mol) with a methyl group replacing the acetyl .

- Activity: Inhibits microtubule polymerization at nanomolar concentrations (IC₅₀ ~25 nM), similar to colchicine. However, it is less cytotoxic and used clinically for karyotyping due to reversible binding .

- Key Difference : The methyl group enhances metabolic stability compared to this compound .

2-Demethylspeciosine (Speciocolchine)

- Structural Differences: Lacks a methyl group on the tropolone ring (C₁₉H₂₁NO₅; mass: 343.38 g/mol).

- Activity : Significantly weaker tubulin polymerization inhibitor (IC₅₀ >10 µM), highlighting the critical role of methoxy groups in binding .

Imidazole-Substituted Derivatives (e.g., Compound P5)

- Structural Differences: Replace the tropolone ring with an imidazoloquinoxaline scaffold.

- Activity: Compound P5 (C₁₈H₁₆N₄O₃) shows IC₅₀ values similar to colchicine (56 nM) in tubulin polymerization assays, demonstrating that non-colchicinoid scaffolds can achieve comparable efficacy .

Data Tables

Table 1: Structural and Activity Comparison

| Compound | Molecular Formula | Mass (g/mol) | IC₅₀ (Tubulin Polymerization) | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₂₀H₂₃NO₅ | 357.41 | 1.5 µM | 7-amino, no acetyl |

| Colchicine | C₂₂H₂₅NO₆ | 399.44 | 1.0 µM | 7-acetamido |

| N-Acetoacetyl-Deacetylcolchicine | C₂₂H₂₅NO₇ | 427.44 | 1.2 µM | 7-acetoacetamido |

| Colcemid | C₂₁H₂₅NO₅ | 371.43 | 25 nM | 7-methylamino |

| 2-Demethylspeciosine | C₁₉H₂₁NO₅ | 343.38 | >10 µM | Tropolone demethylation |

| Compound P5 | C₁₈H₁₆N₄O₃ | 344.35 | 56 nM | Imidazoloquinoxaline core |

Table 2: Binding Interactions with Tubulin

Key Research Findings

Stereospecificity : The (R)-isomer of N-Deacetyl Colchicine shows distinct binding poses compared to (S)-isomers, with the 4′-OCH₃ group critical for overlapping with DAMA colchicine’s A-ring .

Toxicity Profile : this compound lacks the systemic toxicity of colchicine site agents like combretastatins, making it a candidate for targeted therapies .

Antibody Binding: Unlike tubulin, antibodies raised against deacetylcolchicine tolerate C-ring modifications, suggesting structural flexibility in non-tubulin interactions .

Biological Activity

(R)-N-Deacetyl Colchicine, a derivative of colchicine, is primarily recognized for its biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of this compound

This compound is an alkaloid derived from the autumn crocus (Colchicum autumnale). Unlike colchicine, it lacks an acetyl group on the nitrogen atom at position 7, which distinguishes its pharmacological profile and biological effects. This compound has garnered attention in scientific research due to its unique properties and potential applications in treating various diseases.

The primary mechanism of action for this compound involves:

- Microtubule Dynamics : It binds to tubulin, inhibiting microtubule polymerization, which disrupts cellular processes such as mitosis and intracellular transport . This action leads to cell cycle arrest and apoptosis in cancer cells.

- Inflammatory Pathways Modulation : The compound has been shown to inhibit multiple inflammatory pathways, including the NLRP3 inflammasome, which is crucial in innate immunity . It also affects cytokine release and macrophage activation, contributing to its anti-inflammatory properties .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory activity. Studies have demonstrated its efficacy in reducing inflammation by:

- Inhibition of Neutrophil Chemotaxis : The compound inhibits neutrophil migration and the release of inflammatory mediators at low concentrations .

- Cytokine Regulation : It modulates cytokine production, effectively reducing levels of pro-inflammatory cytokines in various models .

Anticancer Properties

Research indicates that this compound may possess anticancer properties through:

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines by disrupting microtubule dynamics and activating apoptotic pathways .

- Inhibition of Cancer Cell Migration : It reduces the migratory potential of cancer cells, thereby potentially limiting metastasis .

Case Studies

- Inflammation Model Study : In a study involving murine models of inflammation, this compound significantly reduced paw swelling and cytokine levels compared to control groups. This highlights its potential as a therapeutic agent for inflammatory diseases.

- Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound led to cell cycle arrest at the G2/M phase in several cancer cell lines, with IC50 values ranging from 0.08 to 0.19 μM. These results indicate potent antiproliferative effects against tumor cells .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| Colchicine | Microtubule disruption | Gout treatment, anti-inflammatory |

| This compound | Microtubule disruption, inflammation modulation | Research tool for inflammation and cancer |

| d-10-Camphorsulfonate | Chiral resolution | Organic synthesis |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying (R)-N-Deacetyl Colchicine in complex matrices?

Methodological Answer:

- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) coupled with UV detection (245 nm) for baseline separation of tropolone alkaloids, including this compound. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve structural analogs like N-Deacetyl-N-formyl Colchicine .

- Mass Spectrometry : For enhanced specificity, employ HPLC-MS with electrospray ionization (ESI) to distinguish stereoisomers and confirm molecular weights (e.g., m/z 385.41 for C21H23NO6) .

- Data Preprocessing : Apply noise reduction and baseline correction to raw chromatograms to improve peak detection accuracy .

Q. How should researchers handle safety protocols when working with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Waste Management : Neutralize residues with activated charcoal before disposal. Follow institutional guidelines for hazardous waste .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15+ minutes and seek immediate medical evaluation .

Q. What experimental parameters influence the stability of this compound during in vitro studies?

Methodological Answer:

- Light Sensitivity : Protect solutions from UV and tungsten lamp exposure, as photolysis degrades colchicine derivatives (e.g., monitor degradation via UV-Vis at 350 nm) .

- Temperature : Store lyophilized samples at -20°C to prevent thermal decomposition (>240°C melting point) .

- Solvent Selection : Use ethanol-water mixtures (e.g., 60% ethanol) for extraction stability, as higher ethanol concentrations reduce hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Methodological Answer:

- Statistical Rigor : Apply generalized linear mixed models (GLMMs) to adjust for confounding variables (e.g., dexamethasone co-administration in clinical trials) .

- Dose-Response Analysis : Use ANOVA and post-hoc Duncan tests to validate concentration-dependent effects (e.g., IC50 for microtubule inhibition vs. cytotoxicity thresholds) .

- Replication : Ensure experimental controls (e.g., untreated explants in polyploidy studies) are replicated across labs to confirm reproducibility .

Q. What advanced techniques are recommended for elucidating the stereospecificity of this compound in microtubule binding?

Methodological Answer:

- Circular Dichroism (CD) : Compare spectra of (R)- and (S)-enantiomers to correlate chiral centers with binding affinity .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions between this compound and β-tubulin’s Vinca domain .

- In Vitro Microtubule Assays : Quantify polymerization inhibition via turbidimetry at 350 nm, normalized to colchicine’s IC50 (3 nM) .

Q. How should researchers design experiments to assess the metabolic fate of this compound in mammalian systems?

Methodological Answer:

- Metabolite Profiling : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) in hepatocyte incubations .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic pathways via stable isotope-resolved metabolomics (SIRM) .

- Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify cytochrome P450-mediated transformations .

Q. What statistical approaches are critical for interpreting conflicting results in colchicine derivative studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple trials (e.g., COVID-19 RCTs and polyploidy experiments ) using random-effects models to account for heterogeneity.

- Survival Analysis : Apply Cox proportional hazards regression to evaluate time-to-event outcomes (e.g., primary outcome development in clinical trials) .

- Contingency Testing : Use Fisher’s exact test for low-frequency events (e.g., mortality in explant studies) .

Properties

IUPAC Name |

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMXDMZJUJZBX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693265 | |

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102419-91-0 | |

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.